molecular formula C12H13BrN2O B2452043 1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol CAS No. 305347-54-0

1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol

Cat. No. B2452043
M. Wt: 281.153
InChI Key: LUUKBIUTMYDFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol, also known as BPEE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPEE is a benzimidazole derivative that contains a bromopropenyl group, making it a unique compound with interesting properties.

Scientific Research Applications

Synthesis and Characterization

1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol and similar compounds have been synthesized and characterized, providing foundational knowledge for further application in material science and catalysis. For instance, the synthesis of benzimidazole derivatives through reactions involving bromopropenes has been documented, highlighting the importance of these reactions in forming complex molecular structures with potential applications in catalysis and material science (Dong-ping Li et al., 2012).

Metal Complex Formation

Research into the formation of metal complexes with benzimidazole derivatives, including 1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol, has revealed their potential in creating new materials with unique properties. For example, studies on the synthesis and characterization of zinc(II) complexes with benzimidazole-based ligands have shown the versatility of these compounds in forming metal-organic frameworks and catalysts (A. Tavman, 2006; Y. Tong, 2005).

Green Synthesis and Environmental Applications

Efforts to develop environmentally friendly synthesis methods for benzimidazole derivatives highlight the compound's relevance in sustainable chemistry. For instance, the use of water-soluble organocatalysts for synthesizing benzimidazole derivatives in ethanol reflects the push towards greener chemical processes, emphasizing the importance of these compounds in environmental science and green chemistry (C. Bhenki et al., 2016).

Antimicrobial and Antifungal Research

Benzimidazole derivatives, including those related to 1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol, have been explored for their antimicrobial and antifungal properties. Research into these compounds has shown potential for the development of new antifungal drugs, highlighting their importance in pharmaceutical research and development (S. Khabnadideh et al., 2012).

Catalysis and Chemical Reactions

Benzimidazole compounds have been utilized in catalysis, demonstrating their versatility in chemical reactions. For example, studies on the use of Brønsted acidic ionic liquids in esterification reactions have showcased the potential of benzimidazole derivatives in facilitating chemical transformations, contributing to advancements in catalysis and synthetic chemistry (T. Joseph et al., 2005).

properties

IUPAC Name

1-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-8(13)7-15-11-6-4-3-5-10(11)14-12(15)9(2)16/h3-6,9,16H,1,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUKBIUTMYDFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC(=C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)ethanol

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